molecular formula C13H10O2S B1143453 2-Phenyl-3-(2-thienyl)acrylic acid CAS No. 10569-35-4

2-Phenyl-3-(2-thienyl)acrylic acid

Cat. No. B1143453
CAS RN: 10569-35-4
M. Wt: 230.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3-(2-thienyl)acrylic acid

Synthesis Analysis

2-Phenyl-3-(2-thienyl)acrylic acid synthesis involves direct nitration of 3-(2-thienyl) acrylic acid obtained from 2-thiophenecarboxaldehyde without proceeding through the nitro-2-thiophenecarboxaldehyde diacetate stage, showcasing efficient synthesis routes for derivatives with potential antibacterial activity (Kimura, Yabuuchi, & Hisaki, 1962).

Molecular Structure Analysis

NMR spectral data indicate that compounds like 2-Phenyl-3-(2-thienyl)acrylic acids prefer the s-trans conformation, showcasing the structural tendencies of these compounds under analysis (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Chemical Reactions and Properties

The compound's derivatives have been explored for antimicrobial activities, revealing a structure-activity relationship that supports the development of new antimicrobials (Kimura et al., 1962).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications and handling of this compound, although specific studies on these parameters were not found in the current search.

Chemical Properties Analysis

The compound's reactivity, including its susceptibility to further functionalization and its behavior under various chemical conditions, is essential for its application in synthesis and material science. The research indicates a robust framework for synthesizing derivatives with significant biological activities (Kimura et al., 1962).

Potassium Titanium Oxalate Dihydrate

Synthesis Analysis

Potassium Titanium Oxalate Dihydrate can be synthesized through a controlled reaction involving potassium, titanium, and oxalic acid, leading to a compound with specific stoichiometry and hydration levels. This synthesis process is critical for preparing precursors for PZT type oxides (Boudaren, Bataille, Auffredic, & Louër, 2003).

Molecular Structure Analysis

The molecular structure, solved from powder diffraction data, showcases an orthorhombic symmetry with a specific arrangement of titanium, oxalate, and water molecules, contributing to its unique properties (Boudaren et al., 2003).

Chemical Reactions and Properties

The dehydration reaction kinetics of Potassium Titanium Oxalate Dihydrate have been explored, indicating a single-step, irreversible process. This understanding is crucial for thermal processing and applications of this material (Muraleedharan & Labeeb, 2012).

Physical Properties Analysis

Physical properties, including crystal structure and thermal behavior, have been thoroughly investigated, revealing the compound's stability and transformation under heating, crucial for its use in ceramics and materials science (Boudaren et al., 2003).

Scientific Research Applications

  • Summary of the Application : “2-Phenyl-3-(2-thienyl)acrylic acid” is used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice . It has also been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .

Safety And Hazards

2-Phenyl-3-(2-thienyl)acrylic acid is classified as a non-combustible solid . It’s important to note that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTATITWHQRQBK-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-(2-thienyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.